2-Acetylphenyl butyrate

描述

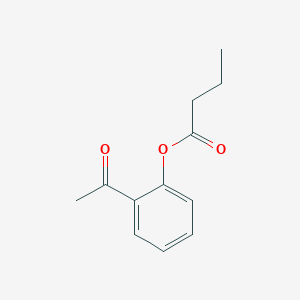

Structure

2D Structure

3D Structure

属性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

(2-acetylphenyl) butanoate |

InChI |

InChI=1S/C12H14O3/c1-3-6-12(14)15-11-8-5-4-7-10(11)9(2)13/h4-5,7-8H,3,6H2,1-2H3 |

InChI 键 |

FIZQZVXWHCPBGT-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=O)OC1=CC=CC=C1C(=O)C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Acetylphenyl Butyrate

Established Synthetic Pathways for Aryl Butyrates

The formation of aryl butyrates, including 2-Acetylphenyl butyrate (B1204436), is commonly achieved through well-established esterification protocols. These methods typically involve the reaction of a phenol (B47542) with a butyric acid derivative.

The direct esterification of phenols is a fundamental method for synthesizing phenyl butyrates. Unlike aliphatic alcohols, phenols are less nucleophilic, and their reaction with carboxylic acids is often slow and inefficient without proper activation or harsher conditions. libretexts.org

Fischer-Speier Esterification : This classic method involves reacting a carboxylic acid (butyric acid) with a phenol (2-acetylphenol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant is often used, or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the phenolic oxygen. masterorganicchemistry.comyoutube.com

Acylation with Acyl Halides and Anhydrides : Due to the slow nature of direct esterification with phenols, more reactive acylating agents are frequently employed. libretexts.org Butyryl chloride or butyric anhydride (B1165640) can react with 2-acetylphenol to form 2-Acetylphenyl butyrate. These reactions are generally faster and more favorable than direct esterification. libretexts.org The reaction with an acyl chloride produces hydrogen chloride as a byproduct, while the reaction with an anhydride produces butyric acid. libretexts.org To facilitate the reaction, especially with less reactive acyl chlorides like benzoyl chloride, the phenol may first be converted to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521). libretexts.org

Table 1: Comparison of General Esterification Methods for Phenols

| Method | Acylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Atom economical, inexpensive reagents. masterorganicchemistry.com | Reversible reaction, often requires harsh conditions and water removal. masterorganicchemistry.com |

| Acyl Chloride Acylation | Acyl Chloride | Often base-mediated (e.g., pyridine, NaOH) | High reactivity, irreversible reaction. libretexts.org | Generates corrosive HCl byproduct, acyl chloride can be moisture-sensitive. libretexts.org |

| Acid Anhydride Acylation | Acid Anhydride | Can be acid or base-catalyzed, Heat | More reactive than carboxylic acids, avoids HCl byproduct. libretexts.org | Less atom-economical than direct esterification. |

Organometallic reactions, particularly palladium-catalyzed cross-coupling, offer powerful methods for forming carbon-carbon bonds, which can be instrumental in synthesizing complex aryl precursors needed for esterification. harvard.edulibretexts.orgwikipedia.org

Furthermore, variations of the Suzuki reaction have been developed for acylation. This involves the cross-coupling of arylboronic acids with acylating agents. For instance, arylboronic acids can react with ethyl chloroformate in the presence of a palladium catalyst to yield aryl carboxylic esters. nih.gov Similarly, coupling arylboronic acids with acyl chlorides under anhydrous conditions can produce ketones, which demonstrates the utility of this method in forming key functional groups on the aromatic ring. nih.gov

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition : The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. harvard.edulibretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. harvard.edulibretexts.org

Reductive Elimination : The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Exploration of Alternative Esterification Methodologies

Research continues to yield milder, more efficient, and selective methods for ester synthesis, moving beyond traditional approaches.

A variety of catalysts have been developed to improve the efficiency of esterification reactions involving phenols.

Lewis Acid and Brønsted Acid Catalysis : In addition to traditional strong acids, other catalysts like vanadyl triflate and phosphoric acid have been shown to effectively catalyze the acylation of alcohols with acid anhydrides. organic-chemistry.org

Nucleophilic Catalysis : 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, often used with anhydrides. organic-chemistry.orgnih.gov It functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol or phenol. Even very low molar percentages of DMAP can efficiently promote the reaction. organic-chemistry.org

Enzymatic Catalysis : Biocatalysts, such as lipases and cutinases, can perform esterification in non-aqueous systems. nih.govnih.gov These enzymes offer high selectivity and operate under mild conditions. For example, immobilized Rhodococcus cutinase has been used to synthesize various alkyl butyrates from butyric acid and different alcohols. nih.gov This technology is adaptable for the synthesis of aryl esters.

Carbodiimide-Mediated Esterification (Steglich Esterification) : This method allows for the esterification of carboxylic acids with alcohols or phenols under mild, room-temperature conditions. It uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or the water-soluble N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a DMAP catalyst. nih.gov This approach avoids the need for high temperatures or conversion to a more reactive acyl derivative. nih.gov

Acyl transfer is the fundamental process in esterification, involving the transfer of an acyl group from a donor to an acceptor. libretexts.orgresearchgate.net The reaction is a type of nucleophilic acyl substitution that generally proceeds through a tetrahedral addition-elimination mechanism. libretexts.org

In this mechanism, the nucleophile (the oxygen of 2-acetylphenol) attacks the electrophilic carbonyl carbon of the activated acylating agent (e.g., butyryl chloride, butyric anhydride, or a protonated butyric acid). This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, ejecting a leaving group (e.g., chloride, butyrate, or water) to form the final ester product. youtube.comlibretexts.org

The reactivity of the acylating agent is key to the facility of the reaction, with the general order being: acyl halides > anhydrides >> esters ≈ carboxylic acids. libretexts.org The development of efficient acyl transfer catalysts, such as chiral DMAP derivatives, has also enabled asymmetric acyl transfer, which is a powerful tool in the synthesis of enantiopure compounds. researchgate.net

Derivatization Strategies for Structural Modification of this compound

Once synthesized, this compound possesses several reactive sites that can be targeted for further structural modification. The main sites for derivatization are the aromatic ring, the acetyl ketone, and the butyrate ester group.

Aromatic Ring Modification : The phenyl ring can undergo electrophilic aromatic substitution reactions. The existing ortho-acetyl and ester groups are deactivating and will direct incoming electrophiles primarily to the meta positions relative to their own locations (positions 4 and 6). Potential reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation, although the deactivated nature of the ring may require forcing conditions.

Modification of the Acetyl Group : The ketone of the acetyl group is a versatile functional handle.

Reduction : The ketone can be selectively reduced to a secondary alcohol (1-hydroxyethyl group) using reducing agents like sodium borohydride.

Hydrodeoxygenation : Catalytic hydrodeoxygenation can convert the acetyl group into an ethyl group. Bimetallic iron-ruthenium nanoparticles have been shown to be effective for the selective hydrodeoxygenation of hydroxyacetophenone derivatives to the corresponding ethyl phenols. rsc.orgrsc.org

Modification of the Ester Group :

Hydrolysis : The ester can be cleaved back to 2-acetylphenol and butyric acid through acid- or base-catalyzed hydrolysis.

Transesterification : The butyrate group can be exchanged for a different ester group by reacting this compound with another alcohol in the presence of an acid or base catalyst. libretexts.org This process, known as alcoholysis, is also an equilibrium-driven reaction. libretexts.org

Table 2: Potential Derivatization Reactions for this compound

| Molecular Site | Reaction Type | Reagents | Potential Product |

| Aromatic Ring | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-2-acetylphenyl butyrate |

| Acetyl Group | Reduction | NaBH₄, MeOH | 2-(1-Hydroxyethyl)phenyl butyrate |

| Acetyl Group | Hydrodeoxygenation | H₂, FeRu@SILP Catalyst | 2-Ethylphenyl butyrate |

| Ester Group | Hydrolysis | NaOH (aq), then H⁺ | 2-Acetylphenol |

| Ester Group | Transesterification | R-OH, H⁺ or Base catalyst | 2-Acetylphenyl ester of R-COOH |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Acetylphenyl butyrate (B1204436) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these aromatic protons would depend on their substitution pattern and coupling with neighboring protons.

The protons of the butyrate chain would show characteristic signals in the upfield region. The terminal methyl (CH₃) group would likely appear as a triplet around 0.9-1.0 ppm. The methylene (B1212753) (CH₂) group adjacent to the methyl group would be expected to resonate as a sextet around 1.6-1.8 ppm. The methylene group adjacent to the carbonyl group of the ester is more deshielded and would likely appear as a triplet around 2.3-2.5 ppm. The methyl protons of the acetyl group attached to the phenyl ring would be deshielded and are predicted to appear as a singlet around 2.5 ppm.

Predicted ¹H NMR Data for 2-Acetylphenyl butyrate

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 4H |

| Acetyl CH₃ | ~2.5 | Singlet | 3H |

| Butyrate -CH₂-C=O | 2.3 - 2.5 | Triplet | 2H |

| Butyrate -CH₂- | 1.6 - 1.8 | Sextet | 2H |

| Butyrate -CH₃ | 0.9 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbons of the ester and acetyl groups would be the most downfield, with predicted chemical shifts in the range of 160-200 ppm. The aromatic carbons would resonate between 120 and 150 ppm. The carbons of the butyrate chain would appear in the upfield region, with the terminal methyl carbon being the most shielded (around 13-15 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ester C=O | 170 - 175 |

| Acetyl C=O | 195 - 200 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic C-H | 120 - 130 |

| Acetyl CH₃ | 25 - 30 |

| Butyrate -CH₂-C=O | 35 - 40 |

| Butyrate -CH₂- | 18 - 22 |

| Butyrate -CH₃ | 13 - 15 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for esters is the cleavage of the C-O bond, which could lead to the formation of a butyryl cation (m/z = 71) and a 2-acetylphenoxide radical. Another significant fragmentation pathway could involve a McLafferty rearrangement, where a gamma-hydrogen from the butyrate chain is transferred to the carbonyl oxygen, followed by cleavage to produce a neutral butene molecule and a charged enol.

Alpha-cleavage adjacent to the carbonyl groups of both the ester and the acetyl functionalities would also be expected, leading to the loss of alkyl or acetyl radicals. For instance, cleavage of the bond between the carbonyl carbon and the adjacent methylene group of the butyrate chain would result in a fragment with the loss of a propyl radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 192 | [C₁₂H₁₄O₃]⁺ | Molecular Ion |

| 150 | [C₈H₆O₂]⁺ | Loss of propene via McLafferty rearrangement |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ester bond |

| 71 | [C₄H₇O]⁺ | Butyryl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone functional groups. The ester C=O stretch is typically observed in the range of 1735-1750 cm⁻¹. The ketone C=O stretch of the acetyl group, being conjugated with the aromatic ring, would likely appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

Other significant absorptions would include the C-O stretching of the ester group, which typically appears in the region of 1000-1300 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. The aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyrate and acetyl groups would appear just below 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. nih.govnih.govpearson.com

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Ester C=O | 1735 - 1750 | Stretch |

| Ketone C=O (Aryl) | 1680 - 1700 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Ester C-O | 1000 - 1300 | Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a suitable crystalline form, X-ray diffraction analysis would yield definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

This technique would reveal the planarity of the phenyl ring and the orientation of the acetyl and butyrate substituents relative to the ring. It would also provide insight into the crystal packing and any potential hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice. However, as this is a theoretical analysis and obtaining a suitable crystal is a prerequisite, no specific crystallographic data can be predicted.

Chemical Reactivity and Mechanistic Investigations of 2 Acetylphenyl Butyrate

Hydrolytic Stability and Kinetic Studies in Aqueous Systems

Phenyl esters, such as 2-acetylphenyl butyrate (B1204436), are generally more susceptible to hydrolysis than their alkyl ester counterparts. This increased reactivity is attributed to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic and stabilizes the resulting phenoxide leaving group through resonance. nih.govstanford.edu The presence of an acetyl group at the ortho position further influences the electronic properties and steric environment of the ester linkage, potentially affecting the rate of hydrolysis.

The relationship between pH and the rate of hydrolysis can be visualized using a pH-rate profile, which typically shows a U-shaped curve. acs.orgacs.orgresearchgate.net

In highly acidic solutions (low pH) , the rate is proportional to the concentration of hydronium ions (H+), indicating an acid-catalyzed mechanism. acs.org

In neutral or near-neutral solutions (pH approx. 5-8) , the rate is often independent of pH, dominated by the reaction with water (neutral hydrolysis). viu.caacs.org

In alkaline solutions (high pH) , the rate increases proportionally with the concentration of hydroxide (B78521) ions (OH-), signifying a base-catalyzed mechanism. viu.caacs.org

The pseudo-first-order rate constant (k_obs) for the hydrolysis of an ester at a given pH can be described by the following equation:

kobs = kA[H+] + kN + kB[OH-]

Where:

kA is the second-order rate constant for acid-catalyzed hydrolysis.

kN is the pseudo-first-order rate constant for neutral hydrolysis.

kB is the second-order rate constant for base-catalyzed hydrolysis. viu.ca

Kinetic studies are essential to quantify the stability of 2-acetylphenyl butyrate under various conditions. By measuring the disappearance of the ester or the appearance of its hydrolysis products—2-acetylphenol and butyric acid—over time at different pH values, a comprehensive pH-rate profile can be constructed.

Table 1: Illustrative pH-Rate Profile Data for a Phenyl Ester Hydrolysis at 25°C

| pH | Observed Rate Constant (k_obs, s⁻¹) | Dominant Mechanism |

|---|---|---|

| 2.0 | 1.5 x 10⁻⁵ | Acid-Catalyzed |

| 4.0 | 2.0 x 10⁻⁷ | Acid/Neutral |

| 6.0 | 8.0 x 10⁻⁸ | Neutral |

| 8.0 | 8.5 x 10⁻⁷ | Base-Catalyzed |

| 10.0 | 8.5 x 10⁻⁵ | Base-Catalyzed |

| 12.0 | 8.5 x 10⁻³ | Base-Catalyzed |

Note: Data are hypothetical and for illustrative purposes to show typical trends in ester hydrolysis kinetics.

Reaction Mechanisms of Ester Hydrolysis

The hydrolysis of this compound, resulting in 2-acetylphenol and butyric acid, proceeds through distinct mechanisms depending on the pH of the aqueous solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism involves the activation of the carbonyl group by protonation, making it more susceptible to nucleophilic attack by a weak nucleophile like water. pearson.com

The steps are as follows:

Protonation: The carbonyl oxygen of this compound is protonated by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemistrysteps.combyjus.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to the 2-acetylphenoxy group, converting it into a better leaving group (2-acetylphenol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral 2-acetylphenol molecule.

Deprotonation: The protonated carboxylic acid (butyric acid) is deprotonated by water to regenerate the acid catalyst and yield the final product. byjus.com

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as hydroxide (OH⁻), hydrolysis is an irreversible reaction known as saponification. libretexts.orgchemistrysteps.com The hydroxide ion is a strong nucleophile and directly attacks the ester.

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-acetylphenoxide ion as the leaving group. libretexts.org

Deprotonation: The 2-acetylphenoxide ion, being a relatively strong base, deprotonates the newly formed butyric acid in a rapid and irreversible acid-base reaction. This step forms a butyrate salt and 2-acetylphenol, driving the reaction to completion. chemistrysteps.comlibretexts.org An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. uomustansiriyah.edu.iq

Neutral Hydrolysis

In neutral water, hydrolysis occurs without catalysis by H⁺ or OH⁻. This reaction is generally much slower than its acid- or base-catalyzed counterparts. viu.ca The mechanism involves the direct attack of a water molecule, a weak nucleophile, on the carbonyl carbon. Theoretical studies suggest that this process may be initiated by the autoionization of water, where a cluster of water molecules facilitates the formation of a hydroxide ion that then attacks the ester, or by protonating the ester prior to attack. acs.orgnih.gov The rate-limiting step is typically the initial nucleophilic attack by water. viu.ca

Investigation of Nucleophilic Acyl Substitution Pathways

The reaction proceeds via a characteristic two-step addition-elimination mechanism :

Addition Step: The nucleophile (e.g., OH⁻ or H₂O) adds to the carbonyl carbon. This step breaks the C=O pi bond and changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral intermediate. openochem.org

Elimination Step: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the weakest bond to the former carbonyl carbon is broken, expelling the leaving group. openochem.org

In the case of this compound, the 2-acetylphenoxide ion is the leaving group. The stability of this leaving group is a key factor in the reactivity of the ester. Phenyl esters are more reactive than alkyl esters because the resulting phenoxide ion is a weaker base and a better leaving group, as its negative charge is stabilized by resonance delocalization into the aromatic ring. nih.govstanford.edu

The reactivity in nucleophilic acyl substitution is influenced by both electronic and steric factors. Electron-withdrawing groups on the acyl or the leaving group increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. chemrxiv.org Conversely, bulky groups near the reaction center can sterically hinder the approach of the nucleophile, slowing the reaction rate.

Reaction with Other Chemical Species and Reagents

Beyond hydrolysis, this compound, as a typical ester, can undergo several other important nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic conditions would replace the 2-acetylphenol group with a methoxy (B1213986) group, yielding methyl butyrate and 2-acetylphenol. The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Ammonolysis/Aminolysis: Esters react with ammonia (B1221849) (NH₃) or primary/secondary amines to form amides. This reaction typically requires heating. When this compound is treated with ammonia, it undergoes nucleophilic acyl substitution to produce butanamide and 2-acetylphenol.

Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution where a hydride ion (H⁻) first replaces the 2-acetylphenoxy group to form an intermediate aldehyde (butanal). Since aldehydes are more reactive than esters towards reduction, the butanal is immediately reduced further to the corresponding primary alcohol. libretexts.org Therefore, the treatment of this compound with LiAlH₄, followed by an acidic workup, yields two alcohol products: 1-butanol (B46404) (from the acyl portion) and 2-(1-hydroxyethyl)phenol (B3147305) (from the reduced acetylphenyl portion). Weaker reducing agents like diisobutylaluminum hydride (DIBALH) can sometimes be used at low temperatures to stop the reaction at the aldehyde stage. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. uomustansiriyah.edu.iq The first equivalent acts as a nucleophile in an acyl substitution reaction to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. For instance, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-2-pentanol (B124083) after an acidic workup.

Table 2: Summary of Reactions for this compound

| Reaction Type | Reagent(s) | Major Organic Product(s) |

|---|---|---|

| Hydrolysis (Acidic/Basic) | H₂O, H⁺ or OH⁻ | Butyric acid, 2-Acetylphenol |

| Transesterification | Methanol (CH₃OH), H⁺ | Methyl butyrate, 2-Acetylphenol |

| Ammonolysis | Ammonia (NH₃) | Butanamide, 2-Acetylphenol |

| Reduction (Strong) | 1. LiAlH₄ 2. H₃O⁺ | 1-Butanol, 2-(1-Hydroxyethyl)phenol |

| Reaction with Grignard Reagent | 1. 2 eq. CH₃MgBr 2. H₃O⁺ | 2-Methyl-2-pentanol, 2-Acetylphenol |

Enzymatic and Biochemical Interactions of 2 Acetylphenyl Butyrate

2-Acetylphenyl Butyrate (B1204436) as a Substrate for Esterases and Lipases

Information regarding 2-Acetylphenyl butyrate's capacity to act as a substrate for esterases and lipases is not present in the reviewed scientific literature. Esterases (carboxylic ester hydrolases, EC 3.1.1.1) and lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are known to hydrolyze ester bonds, and while they act on a wide variety of substrates, their specific affinity for this compound has not been documented.

Evaluation of Substrate Specificity against Carboxylic Ester Hydrolases

There are no available studies that evaluate the substrate specificity of various carboxylic ester hydrolases using this compound. Research in this area typically involves comparing the rate of hydrolysis of a specific substrate against a panel of different enzymes or comparing the hydrolysis of a range of different substrates by a single enzyme. Such comparative data for this compound does not appear to have been published.

Kinetic Characterization of Enzymatic Hydrolysis (e.g., Km, Vmax, kcat)

A critical aspect of understanding enzyme-substrate interactions is the determination of kinetic parameters. However, no studies were found that report the Michaelis constant (Km), maximum velocity (Vmax), or turnover number (kcat) for the enzymatic hydrolysis of this compound by any esterase or lipase (B570770). This absence of kinetic data prevents any quantitative assessment of its viability as an enzymatic substrate.

Data Table: Kinetic Parameters for Enzymatic Hydrolysis of this compound

| Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) | kcat (Turnover Number) | Source |

|---|

Investigation of Enzyme-Substrate Binding Mechanisms (In Vitro Models)

The mechanisms through which this compound might bind to the active site of an esterase or lipase have not been investigated. Understanding these binding mechanisms often involves techniques such as X-ray crystallography of the enzyme-substrate complex, computational docking simulations, and site-directed mutagenesis. These types of studies provide insight into the specific amino acid residues involved in substrate recognition and catalysis. For this compound, such structural or computational data is absent from the scientific record.

Potential Modulation of Enzyme Activities by the Acetylphenyl Moiety (In Vitro/Pre-clinical)

The influence of the acetylphenyl group within the this compound molecule on the activity of hydrolase enzymes is unknown. The structure and electronic properties of a substrate's constituent parts can significantly impact how it is recognized by an enzyme and the efficiency of catalysis.

Impact on Hydrolase Activity Profiles

There is no research detailing how the acetylphenyl moiety of this specific compound affects the activity profiles of hydrolases. It is plausible that the acetyl group could create steric hindrance or facilitate specific interactions within an enzyme's active site, but without experimental data, any such effects remain speculative.

Stereoselectivity in Biocatalytic Transformations

Biocatalytic transformations, particularly those involving chiral compounds, are a significant area of enzyme research. However, there are no reports on the stereoselective hydrolysis or synthesis of this compound by enzymes. Studies on stereoselectivity would be necessary to determine if enzymes can differentiate between potential stereoisomers of this compound, a critical factor for applications in fine chemical and pharmaceutical synthesis.

Theoretical and Computational Studies of 2 Acetylphenyl Butyrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-acetylphenyl butyrate (B1204436), DFT calculations offer a detailed understanding of its molecular geometry, the distribution of its frontier molecular orbitals, and predictions of its spectroscopic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311+G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The first step in DFT calculations is the optimization of the molecular geometry to find the lowest energy conformation of 2-acetylphenyl butyrate. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial for flexible molecules like this compound, which has several rotatable bonds. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This analysis helps identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's behavior in different environments. For similar carbonyl compounds, studies have shown that different levels of theory, such as MP2/cc-pVDZ, may be necessary to accurately predict the rotational constants and guide the assignment of conformers. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound (Example Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C=O (acetyl) | 1.21 Å |

| C=O (ester) | 1.20 Å | |

| C-O (ester) | 1.35 Å | |

| O-C (phenyl) | 1.40 Å | |

| Bond Angle | O=C-C (acetyl) | 120.5° |

| C-O-C (ester) | 118.2° | |

| Dihedral Angle | C-C-O-C (ester) | 178.5° |

Note: This data is illustrative and would be generated from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. chemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential (μ ≈ -χ).

These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. nih.gov For large systems, the delocalized nature of FMOs can sometimes obscure local reactivity; in such cases, concepts like frontier molecular orbitalets (FMOLs) may provide more localized insights. nih.govresearchgate.net

Table 2: Calculated FMO Energies and Reactivity Indices for this compound (Example Data)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: This data is illustrative and would be generated from specific DFT calculations.

DFT calculations can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for 1H and 13C NMR spectra. scielo.org.za

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined, generating a theoretical IR spectrum. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net

These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of the molecule. researchgate.netunair.ac.id

Table 3: Predicted Spectroscopic Data for this compound (Example Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (ppm) for acetyl CH3 | 2.5 |

| 13C NMR | δ (ppm) for C=O (acetyl) | 198.0 |

| IR | ν (cm-1) for C=O stretch | 1735, 1680 |

| UV-Vis | λmax (nm) | 245, 280 |

Note: This data is illustrative and would be generated from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to:

Explore its conformational landscape in solution and identify the most populated conformers.

Analyze the interactions between the molecule and solvent molecules, such as water or organic solvents. This can include the formation and lifetime of hydrogen bonds. nih.gov

Calculate thermodynamic properties like the free energy of solvation.

These simulations provide a more realistic representation of the molecule's behavior in a condensed phase, which is crucial for understanding its properties in biological systems or in solution-phase reactions. nih.gov

In Silico Molecular Docking for Enzyme Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking can be used to predict its interactions with enzymes, particularly esterases and hydrolases, which are likely to metabolize it.

The process of molecular docking involves placing the ligand (this compound) into the active site of the target enzyme and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. This can help to identify which enzymes are most likely to bind to and act upon this compound. nih.gov

Studies on similar butyrate esters have used molecular docking to analyze substrate specificity and accessibility to the active site of enzymes like cutinase. nih.gov For this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site of esterases. These studies are instrumental in predicting the metabolic fate of the compound and can guide further experimental investigations. nih.govresearchgate.net

Table 4: Example Molecular Docking Results for this compound with a Human Carboxylesterase

| Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Human Carboxylesterase 1 (hCES1) | -7.2 | SER203, HIS448, GLU325 |

| Human Carboxylesterase 2 (hCES2) | -6.8 | SER202, HIS431, GLU318 |

Note: This data is illustrative and would be generated from specific molecular docking simulations.

Identification of Key Interacting Residues and Binding Modes

Due to a lack of specific molecular docking studies on this compound, the following analysis is a theoretical construct based on computational studies of its core components and structurally analogous molecules. This section outlines the probable key interacting residues and binding modes for this compound within a hypothetical protein binding pocket.

The binding of this compound is likely governed by a combination of interactions involving its ester, acetyl, and phenyl functionalities. The butyrate portion of the molecule is capable of engaging in both hydrophobic and polar interactions, while the 2-acetylphenyl group offers opportunities for hydrogen bonding and aromatic interactions.

Interactions of the Butyrate Moiety:

Computational studies on butyrate and other short-chain fatty acids reveal a propensity for interaction with specific amino acid residues within protein binding sites. The carboxyl group of the ester, once hydrolyzed or in its native form, is a primary site for hydrogen bonding.

Hydrogen Bonding: The carbonyl oxygen of the butyrate's ester group can act as a hydrogen bond acceptor. In computational models of butyrate interacting with various proteins, key residues such as Lysine (B10760008) and Arginine, with their positively charged side chains, are often identified as potential hydrogen bond donors. Asparagine and Glutamine, with their amide side chains, can also participate in hydrogen bonding.

Hydrophobic Interactions: The aliphatic chain of the butyrate molecule is nonpolar and is therefore likely to engage in hydrophobic interactions with nonpolar amino acid residues. These can include Alanine, Valine, Leucine, Isoleucine, and Phenylalanine, which would likely form a hydrophobic pocket that accommodates the butyrate chain, contributing to the stability of the binding.

Interactions of the 2-Acetylphenyl Moiety:

The 2-acetylphenyl group provides additional points of interaction that can significantly influence the binding affinity and orientation of the molecule.

Hydrogen Bonding: The oxygen atom of the acetyl group is a strong hydrogen bond acceptor. Molecular docking studies of compounds containing an acetylphenyl group often show interactions with hydrogen bond donors like Tyrosine, Serine, and Threonine. In some instances, the backbone amide protons of various amino acids can also form hydrogen bonds with the acetyl oxygen.

Aromatic and π-Stacking Interactions: The phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site.

Hypothetical Binding Mode Summary:

A plausible binding mode for this compound would involve a multi-point attachment to a protein's active site. The butyrate's aliphatic chain would likely be situated within a hydrophobic pocket, while its ester carbonyl oxygen forms hydrogen bonds with polar or charged residues. Simultaneously, the 2-acetylphenyl group would be positioned to allow its acetyl oxygen to accept a hydrogen bond from a suitable donor residue. The phenyl ring could further stabilize the complex through aromatic interactions with other residues in the binding site.

The following interactive data tables summarize the potential interacting residues and binding modes for the constituent parts of this compound, based on computational studies of analogous compounds.

Table 1: Potential Interacting Residues for the Butyrate Moiety

| Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Lysine, Arginine, Asparagine, Glutamine |

| Hydrophobic | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

Table 2: Potential Interacting Residues for the 2-Acetylphenyl Moiety

| Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Tyrosine, Serine, Threonine, Backbone Amides |

| Aromatic (π-π/π-cation) | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Alanine, Leucine, Valine |

It is imperative to reiterate that the information presented here is a theoretical extrapolation. Definitive identification of key interacting residues and binding modes for this compound would necessitate dedicated in silico and experimental studies, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with a specific protein target.

Pre Clinical Investigations and Biological Activities Excluding Clinical Human Data

Effects of Butyrate (B1204436) Derivatives on Cellular Pathways (In Vitro Models)

In vitro studies using cell cultures provide a foundational understanding of the molecular mechanisms through which butyrate derivatives exert their biological effects. These models allow for the investigation of specific cellular pathways in a controlled environment.

Butyrate and its derivatives are well-recognized as inhibitors of histone deacetylase (HDAC) enzymes. nih.govyoutube.comnih.gov This inhibition is a key mechanism underlying many of their cellular effects.

Histone acetylation is a dynamic process where acetyl groups are added and removed from histone proteins by histone acetyltransferases (HATs) and HDACs, respectively. gsartor.org This process modulates chromatin structure and regulates gene expression. gsartor.orgresearchgate.net By inhibiting HDAC activity (specifically Class I and Class II HDACs), butyrate causes an accumulation of acetylated histones (hyperacetylation). researchgate.netresearchgate.netnih.gov This leads to a more relaxed chromatin structure, allowing transcription factors to access DNA and alter the expression of specific genes. nih.govgsartor.org It is estimated that HDAC inhibition by butyrate affects the expression of approximately 2% of mammalian genes. nih.govresearchgate.net This targeted gene regulation can lead to various cellular outcomes, including the inhibition of cell proliferation, and the induction of cell differentiation or apoptosis, depending on the cell type. nih.govresearchgate.net

Butyrate derivatives have demonstrated significant anti-inflammatory properties in various cell culture models. mdpi.com A primary mechanism for this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. youtube.comnih.govnih.gov

Studies using porcine alveolar macrophages (PAMs) challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, showed that treatment with butyric acid and sodium butyrate significantly reduced the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govresearchgate.net In some cell models, butyrate has been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These effects are often linked to butyrate's ability to inhibit HDACs, which can downregulate the expression of pro-inflammatory genes. mdpi.comnih.gov

Table 1: In Vitro Anti-Inflammatory Effects of Butyrate Derivatives

| Cell Model | Stimulus | Butyrate Derivative(s) | Observed Effect | Reference |

| Porcine Alveolar Macrophages (PAMs) | Lipopolysaccharide (LPS) | Butyric acid, Sodium butyrate | Reduced production of TNF-α. | mdpi.comnih.govresearchgate.net |

| Human Monocyte-Derived Dendritic Cells | Lipopolysaccharide (LPS) | Butyrate | Reduced upregulation of co-stimulatory markers (CD40, CD80, CD83). | frontiersin.org |

| Raw264.7 Macrophages | S. aureus lipopeptide (LPP) | Butyrate | Inhibition of NF-κB and STAT1; reduction in nitric oxide (NO) production. | nih.gov |

| SHK-1 Cells (Salmon Head Kidney) | None | Butyrate | Increased expression of anti-inflammatory IL-10 and TGFβ. | researchgate.net |

Investigation of Biological Responses in Animal Models

Animal models are crucial for understanding the systemic effects of butyrate derivatives on complex physiological processes, providing insights that bridge cellular mechanisms and whole-organism responses.

Butyrate and its derivatives play a vital role in maintaining gut health and intestinal homeostasis. nih.govresearchgate.net A key function is the enhancement of the intestinal epithelial barrier. nih.govnih.gov The integrity of this barrier is essential for preventing the translocation of harmful substances and pathogens from the gut lumen into circulation. mdpi.com

In vitro studies using intestinal porcine enterocyte cells (IPEC-J2) and human colon carcinoma cells (Caco-2) have shown that butyrate derivatives like butyric acid, sodium butyrate, and monobutyrin can significantly increase transepithelial electrical resistance (TEER), a key indicator of improved barrier integrity. mdpi.comnih.govsemanticscholar.org This effect is associated with the upregulation of tight junction proteins that seal the space between epithelial cells. mdpi.comsemanticscholar.org

In animal models, butyrate derivatives have been shown to modulate the gut microbiota, which can contribute to intestinal health. nih.govnih.gov For instance, in some studies, butyrate supplementation helped suppress harmful bacteria while promoting the growth of beneficial bacteria in weanling rabbits. semanticscholar.org By strengthening the gut barrier and fostering a healthy microbial balance, butyrate derivatives help maintain intestinal homeostasis. nih.govnih.gov

Animal studies have consistently demonstrated the beneficial effects of butyrate derivatives on metabolic health, particularly in models of diet-induced obesity and insulin resistance. nih.govdiabetesjournals.orgnih.gov

In rodent models fed a high-fat diet (HFD), supplementation with sodium butyrate or its synthetic derivative N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) was shown to improve glucose tolerance and insulin sensitivity. nih.govdiabetesjournals.orgplos.org These treatments helped normalize fasting glucose levels and reduce the homeostasis model assessment for insulin resistance (HOMA-IR) index. plos.orgscienceopen.com Furthermore, butyrate derivatives have been found to reduce hepatic steatosis (fatty liver) by decreasing lipid accumulation in the liver. nih.govplos.orgmdpi.com They also positively impact lipid metabolism by lowering serum levels of triglycerides and cholesterol. diabetesjournals.orgtandfonline.com The mechanisms behind these metabolic improvements often involve the restoration of glucose transporters (GLUTs) and the activation of key metabolic regulators like peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK). nih.govscienceopen.comtandfonline.com

Table 2: Influence of Butyrate Derivatives on Metabolic Parameters in Animal Models

| Animal Model | Condition | Butyrate Derivative(s) | Key Metabolic Outcomes | Reference |

| Sprague-Dawley Rats | High-Fat Diet (HFD) | Sodium butyrate, FBA | Reduced liver steatosis, improved glucose tolerance, lower HOMA-IR. | nih.govplos.org |

| db/db Mice | Genetically Diabetic | Butyrate (HAMSB) | Improved glucose homeostasis, reduced hepatic lipid accumulation. | mdpi.com |

| C57BL/6J Mice | High-Fat Diet (HFD) | Sodium butyrate, FBA | Improved insulin sensitivity, reduced serum triglycerides and cholesterol. | diabetesjournals.org |

| Rabbits | Normal Diet | Sodium butyrate | Reduced triglycerides in adipose tissue and liver; downregulated fat synthesis genes. | tandfonline.comtandfonline.com |

Beyond local effects in the gut, butyrate derivatives exert systemic immunomodulatory functions. nih.govresearchgate.net In animal models of metabolic disease, butyrate treatments have been shown to reduce systemic inflammation. For example, in HFD-fed mice, both butyrate and FBA significantly reduced elevated serum levels of pro-inflammatory markers such as TNF-α, Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β). diabetesjournals.orgresearchgate.net

The immunomodulatory effects of butyrate are also evident in the context of allergic inflammation. Research into the "gut-lung axis" suggests that metabolites produced by the gut microbiota, including butyrate, can influence immune responses in the lungs. frontiersin.org In animal models of allergic asthma, butyrate has been shown to modulate the behavior and differentiation of various immune cells, including dendritic cells and T cells, often through its HDAC inhibitory activity. frontiersin.org For example, butyrate can suppress the activation of dendritic cells and alter their ability to polarize T cells, potentially steering the immune response away from an allergic phenotype. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Effects of Acetylphenyl Butyrate Analogs

As of the current body of scientific literature, detailed structure-activity relationship (SAR) studies specifically investigating analogs of 2-Acetylphenyl butyrate and their biological effects have not been extensively published. The existing research landscape provides information on the biological activities of structurally related compounds, such as various acetylated phenolic compounds and phenylbutyrate derivatives. However, a systematic exploration of how modifying the chemical structure of this compound analogs influences their biological activity is not yet available.

General principles of medicinal chemistry suggest that modifications to the this compound molecule could potentially influence its pharmacokinetic and pharmacodynamic properties. Key areas for potential modification could include:

Alterations to the Butyrate Chain: Changes in the length of the acyl chain, the introduction of branching, or the addition of different functional groups could impact the compound's lipophilicity and its interaction with biological targets.

Substitution on the Phenyl Ring: The addition of various substituents (e.g., hydroxyl, methoxy (B1213986), or halogen groups) at different positions on the phenyl ring could alter the electronic properties and steric profile of the molecule, potentially affecting its binding affinity to receptors or enzymes.

While SAR studies have been conducted on other classes of compounds, such as inhibitors of acetylcholinesterase that may feature an acetophenone-like structure, these are not directly applicable to this compound and its specific biological activities. For instance, studies on certain acetophenone derivatives have explored their potential as dual-binding acetylcholinesterase inhibitors. Similarly, research into acetylated versions of natural phenols like resveratrol and tyrosol has shown that the degree of acetylation can modulate their antithrombotic activities. researchgate.netnih.gov

However, without specific preclinical studies on a series of this compound analogs, any discussion on their SAR remains speculative. Future research in this area would be necessary to elucidate the specific structural requirements for optimizing the biological effects of this class of compounds.

Data Table of Structure-Activity Relationships of this compound Analogs

| Compound/Analog | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Data Not Available | Modifications to the butyrate chain, phenyl ring, or acetyl group have not been systematically studied. | The impact of structural changes on the biological activity of this compound is not documented in the available scientific literature. | N/A |

常见问题

Q. What are the established synthetic routes for 2-acetylphenyl butyrate, and how do reaction conditions influence yield?

The synthesis of butyrate derivatives like this compound often involves esterification or transesterification reactions. For example, genetically engineered E. coli strains have been used to produce butyrate via redirected carbon flux at the butyryl-CoA node, achieving yields of 2.2 g/L butyrate under optimized pH (5.8) and glucose-fed fermentation . Key parameters include pH control (critical for microbial growth and product stability) and glucose utilization efficiency, which must exceed 90% to minimize residual substrate interference .

Q. How is this compound characterized analytically, and what techniques validate its purity?

High-performance liquid chromatography (HPLC) is routinely used to quantify butyrate and its derivatives in fermentation broths, with detection limits as low as 0.5 g/L . Structural confirmation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, methyl esters of phenylacetate derivatives are validated via canonical SMILES notations and molecular weight comparisons (e.g., C10H10O3 for methyl 2-(2-formylphenyl)acetate) .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability depends on pH, temperature, and exposure to hydrolytic enzymes. Butyrate derivatives degrade rapidly at pH <5.5 due to microbial inhibition and incomplete glucose metabolism . Long-term storage recommendations include freezing at -80°C in 15% glycerol for microbial consortia or lyophilization for chemical stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in the therapeutic effects of butyrate derivatives, such as the "butyrate paradox"?

The "butyrate paradox" refers to conflicting observations where butyrate exhibits both pro- and anti-inflammatory effects. Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo), dosing regimens, and interactions with dietary components like fiber and fat . To address this, studies should standardize butyrate sources (e.g., synthetic vs. microbiota-derived) and employ multi-omics approaches to track metabolic flux in animal models .

Q. What experimental designs are optimal for evaluating this compound in immune-related disease models?

Preclinical studies should use co-culture systems simulating human intestinal epithelial cells (IECs) and immune cells. For instance, butyrate’s anti-inflammatory effects in conditions like psoriasis or lupus are validated via monocarboxylate transporter 1 (MCT1)-mediated uptake assays and gene expression profiling (e.g., upregulation of nutrient metabolism pathways in the duodenum) . Dose-response experiments must account for butyrate’s short half-life by using prodrugs like tributyrin .

Q. How can microbial consortia be engineered to enhance this compound production in bioreactors?

A "diamond-shaped" consortium of E. coli strains—engineered for butanol and butyrate production—can synergize to improve yields. Key steps include:

- Optimizing plasmid-based expression of thioesterase (yciA) and butyrate kinase (ptb-buk) genes to redirect carbon flow .

- Maintaining pH at 6.8 via automated NaOH titration in 1 L bioreactors, with glucose concentrations ≤60 g/L to prevent substrate inhibition .

- Co-culturing strains at precise optical density (OD600) ratios to balance metabolic loads .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

Real-time breath analysis using proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables detection of volatile butyrate esters (e.g., ethyl butyrate) at 0.0625-second intervals, resolving rapid metabolic fluctuations . For non-volatile derivatives, LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves sensitivity in serum or tissue samples .

Methodological Considerations for Data Interpretation

- Confounding Factors : Butyrate’s effects may be masked by microbiota diversity or host genetics. Use gnotobiotic animal models to control microbial variables .

- Statistical Power : In fermentation studies, ≥3 biological replicates are critical due to batch-to-batch variability in microbial consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。